molecular formula C13H23NO3 B12986569 tert-Butyl 5-hydroxyoctahydro-1H-cyclopenta[b]pyridine-1-carboxylate

tert-Butyl 5-hydroxyoctahydro-1H-cyclopenta[b]pyridine-1-carboxylate

Cat. No.: B12986569
M. Wt: 241.33 g/mol
InChI Key: PDQMRWNTTPSWKZ-UHFFFAOYSA-N
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Description

tert-Butyl 5-hydroxyoctahydro-1H-cyclopenta[b]pyridine-1-carboxylate: is a chemical compound with a complex structure that includes a tert-butyl group, a hydroxyl group, and a cyclopenta[b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-hydroxyoctahydro-1H-cyclopenta[b]pyridine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a suitable precursor followed by functional group modifications to introduce the tert-butyl and hydroxyl groups. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-hydroxyoctahydro-1H-cyclopenta[b]pyridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a more saturated ring system .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 5-hydroxyoctahydro-1H-cyclopenta[b]pyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes at the molecular level .

Medicine: Its ability to interact with specific molecular targets makes it a candidate for the design of new therapeutic agents .

Industry: In industrial applications, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial processes, including catalysis and polymerization .

Mechanism of Action

The mechanism by which tert-butyl 5-hydroxyoctahydro-1H-cyclopenta[b]pyridine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the tert-butyl group can influence the compound’s hydrophobic interactions. These interactions can affect enzyme activity, receptor binding, and other molecular pathways .

Comparison with Similar Compounds

  • tert-Butyl 4a-amino-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate
  • tert-Butyl 5-aminopyrazolo[4,3-b]pyridine-6-carboxylates
  • tert-Butyl 5-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate

Comparison: Compared to these similar compounds, tert-butyl 5-hydroxyoctahydro-1H-cyclopenta[b]pyridine-1-carboxylate is unique due to the presence of both a hydroxyl group and a tert-butyl group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 5-hydroxy-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-8-4-5-9-10(14)6-7-11(9)15/h9-11,15H,4-8H2,1-3H3

InChI Key

PDQMRWNTTPSWKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1CCC2O

Origin of Product

United States

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